1H-Indole-4-carboxylic acid, 2,3-dihydro-3-methyl- 1H-Indole-4-carboxylic acid, 2,3-dihydro-3-methyl-
Brand Name: Vulcanchem
CAS No.:
VCID: VC19805197
InChI: InChI=1S/C10H11NO2/c1-6-5-11-8-4-2-3-7(9(6)8)10(12)13/h2-4,6,11H,5H2,1H3,(H,12,13)
SMILES:
Molecular Formula: C10H11NO2
Molecular Weight: 177.20 g/mol

1H-Indole-4-carboxylic acid, 2,3-dihydro-3-methyl-

CAS No.:

Cat. No.: VC19805197

Molecular Formula: C10H11NO2

Molecular Weight: 177.20 g/mol

* For research use only. Not for human or veterinary use.

1H-Indole-4-carboxylic acid, 2,3-dihydro-3-methyl- -

Specification

Molecular Formula C10H11NO2
Molecular Weight 177.20 g/mol
IUPAC Name 3-methyl-2,3-dihydro-1H-indole-4-carboxylic acid
Standard InChI InChI=1S/C10H11NO2/c1-6-5-11-8-4-2-3-7(9(6)8)10(12)13/h2-4,6,11H,5H2,1H3,(H,12,13)
Standard InChI Key PTDICWIJHWVTID-UHFFFAOYSA-N
Canonical SMILES CC1CNC2=CC=CC(=C12)C(=O)O

Introduction

Structural and Nomenclature Considerations

The core structure of 1H-indole-4-carboxylic acid, 2,3-dihydro-3-methyl- consists of a bicyclic system featuring a pyrrole ring fused to a partially saturated benzene ring (Fig. 1). Key structural features include:

  • 2,3-Dihydroindole backbone: The saturation of the 2- and 3-positions reduces aromaticity, imparting conformational flexibility compared to fully aromatic indoles .

  • Carboxylic acid group at C4: Positioned para to the nitrogen atom, this group enhances hydrogen-bonding potential and acidity (predicted pKa ≈ 3.9) .

  • Methyl substituent at C3: The alkyl group influences steric and electronic properties, potentially modulating biological activity .

Nomenclature Clarification: The compound’s systematic name follows IUPAC rules, but positional isomerism requires careful distinction. For example, 1-methyl-2,3-dihydro-1H-indole-4-carboxylic acid (CAS 168899-63-6) differs in methyl placement at N1 rather than C3 . This distinction significantly impacts molecular interactions and reactivity.

Synthetic Pathways and Optimization

While no direct synthesis of the 3-methyl variant is documented, analogous routes for 1-methyl-2,3-dihydro-1H-indole-4-carboxylic acid provide a template for hypothetical preparation . A representative approach involves:

Hydrolysis of Methyl Esters

Methyl 1-methyl-1H-indole-4-carboxylate undergoes saponification using aqueous lithium hydroxide in tetrahydrofuran/methanol (30°C, 18 h), yielding the carboxylic acid with 94% efficiency . Adapting this method to a 3-methyl precursor would require tailored starting materials.

Table 1: Representative Reaction Conditions for Indole-4-Carboxylate Hydrolysis

ParameterValue
SubstrateMethyl indole-4-carboxylate
BaseLiOH (2 M aq.)
SolventTHF/MeOH (5:1 v/v)
Temperature30°C
Duration18 h
Yield94%

Physicochemical Properties

Data extrapolated from structurally similar compounds suggest the following characteristics:

Table 2: Predicted Physicochemical Properties

PropertyValueSource
Molecular FormulaC10H11NO2
Molecular Weight177.2 g/mol
Melting Point213–214°C (analogous compound)
Density1.408 ± 0.06 g/cm³
pKa3.90 ± 0.10

The methyl group at C3 likely reduces solubility in polar solvents compared to the N1-methyl analog due to increased hydrophobicity .

Rotamer-specific UV/vis studies on indole-4-carboxylic acid derivatives reveal conformation-dependent excited-state dynamics . Key findings include:

  • Rotational isomerism: The carboxylic acid group adopts s-cis or s-trans conformations, influencing electronic transitions. For example, s-cis conformers exhibit shorter fluorescence lifetimes due to enhanced charge transfer quenching .

  • Electronic states: The 1La and 1Lb states dominate UV absorption, with substituents modulating their relative energies. Methyl groups at C3 may stabilize the 1Lb state through inductive effects .

TargetApplicationReference
HDACsCancer therapy
SARS-CoV 3CL proteaseAntiviral development
CCR3 receptorAnti-inflammatory agents

Challenges and Future Directions

The absence of direct studies on 3-methyl-2,3-dihydro-1H-indole-4-carboxylic acid highlights gaps in the literature. Priority areas for future research include:

  • Synthetic methodology: Developing regioselective routes to access the 3-methyl isomer.

  • Conformational analysis: Resolving rotamer-specific bioactivity via rotational spectroscopy .

  • Structure-activity relationships: Systematically varying substituents to optimize pharmacological profiles .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator